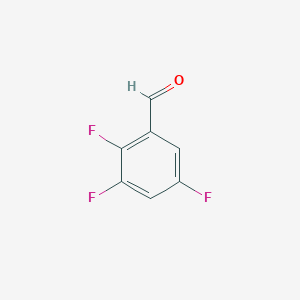
2,3,5-Trifluorobenzaldehyde
Cat. No. B144080
Key on ui cas rn:
126202-23-1
M. Wt: 160.09 g/mol
InChI Key: RQUNVQGCKIBORD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07732477B2
Procedure details


Using 3.94 g (24.6 mmol) of 2,3,5-trifluorobenzaldehyde, 1.48 g (36.9 mmol) of sodium hydride (60% pure) and 2.88 g (27.1 mmol) of methyl mercaptoacetate, 3.58 g (56% of theory) of the title compound are obtained in a purity of 89%. Recrystallization from methanol gives the product in a purity of 97%.



Name
Identifiers


|
REACTION_CXSMILES
|
F[C:2]1[C:9]([F:10])=[CH:8][C:7]([F:11])=[CH:6][C:3]=1[CH:4]=O.[H-].[Na+].[SH:14][CH2:15][C:16]([O:18][CH3:19])=[O:17]>>[CH3:19][O:18][C:16]([C:15]1[S:14][C:2]2[C:9]([F:10])=[CH:8][C:7]([F:11])=[CH:6][C:3]=2[CH:4]=1)=[O:17] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.94 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=O)C=C(C=C1F)F
|
Step Two
|
Name
|
|
|
Quantity
|
1.48 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
2.88 g
|
|
Type
|
reactant
|
|
Smiles
|
SCC(=O)OC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C=1SC2=C(C1)C=C(C=C2F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
